molecular formula C24H20O6 B1673943 4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

Cat. No.: B1673943
M. Wt: 404.4 g/mol
InChI Key: SLRLQBRWUMWEOZ-UHFFFAOYSA-N
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Description

L-708,906 is a compound known for its potent inhibitory activity against the human immunodeficiency virus type 1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome, a key step in the replication cycle of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-708,906 involves the preparation of 4-(3,5-dibenzyloxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid. The synthetic route typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for L-708,906 are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

L-708,906 primarily undergoes reactions typical of diketo acids, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of L-708,906, as well as substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

L-708,906 exerts its effects by binding to the active site of the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the strand transfer step of the integration process, which is crucial for the successful replication of the virus .

Comparison with Similar Compounds

L-708,906 is often compared with other diketo acid-based integrase inhibitors, such as:

L-708,906 is unique in its specific inhibition of the strand transfer step and its potent antiviral activity at low micromolar concentrations, making it a valuable lead compound in the development of new antiretroviral therapies .

Properties

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

InChI

InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28)

InChI Key

SLRLQBRWUMWEOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-708906;  L 708906;  L708906;  ARRY142886;  ARRY-142886;  ARRY 142886; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid
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4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid
Reactant of Route 6
4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

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